molecular formula C16H10O2 B11943321 Diphenylcyclobutenedione CAS No. 24234-76-2

Diphenylcyclobutenedione

Cat. No.: B11943321
CAS No.: 24234-76-2
M. Wt: 234.25 g/mol
InChI Key: WRLLWXGPZKAASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylcyclobutenedione is an organic compound characterized by a four-membered cyclobutene ring with two phenyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylcyclobutenedione can be synthesized through various methods. One notable method involves the base-catalyzed reverse benzilic acid rearrangement of 3-hydroxy-1,2-diphenylcyclopropene-3-carboxylates . This reaction proceeds under mild conditions and yields this compound efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenylcyclobutenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photochemical Reactions: Typically conducted under nitrogen or in the presence of substrates like oxygen or isocyanide.

    Cycloaddition Reactions: Silver catalysts and formamides are commonly used, with reactions often conducted at elevated temperatures.

Major Products Formed

Scientific Research Applications

Diphenylcyclobutenedione has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenylcyclobutenedione primarily involves its reactivity under photochemical and catalytic conditions. For instance, in photochemical reactions, the compound forms intermediates like bisketene and ketene-ketenimine, which further react to form various products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the intermediates and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylcyclobutenedione is unique due to its four-membered ring structure with two ketone functionalities, which imparts distinct reactivity patterns compared to other similar compounds. Its ability to undergo photochemical and cycloaddition reactions makes it a valuable compound in organic synthesis.

Properties

CAS No.

24234-76-2

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

3,4-diphenylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C16H10O2/c17-15-13(11-7-3-1-4-8-11)14(16(15)18)12-9-5-2-6-10-12/h1-10H

InChI Key

WRLLWXGPZKAASP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.